molecular formula C18H18ClN3O2 B6574784 1-[(4-chlorophenyl)methyl]-3-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea CAS No. 1171447-18-9

1-[(4-chlorophenyl)methyl]-3-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea

Cat. No. B6574784
CAS RN: 1171447-18-9
M. Wt: 343.8 g/mol
InChI Key: CQNRDMXAEHJVNJ-UHFFFAOYSA-N
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Description

The compound “1-[(4-chlorophenyl)methyl]-3-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea” is a heterocyclic compound. Heterocyclic compounds are of great importance in medicinal chemistry due to their wide spectrum of biological properties .


Synthesis Analysis

The synthesis of similar compounds often involves a condensation reaction. For instance, N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a 1H-indol-5-yl urea moiety attached to a 4-chlorophenylmethyl group. The indole framework is one of the most widely distributed heterocyclic nuclei in both natural and synthetic compounds .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. The development of new antioxidant agents could be a potential direction, given the antioxidant activity shown by similar compounds .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that the compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Indole derivatives are known to affect a broad range of biological activities . This suggests that the compound could potentially influence multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is likely that the compound could have diverse effects at the molecular and cellular level.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(1-ethyl-2-oxo-3H-indol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-2-22-16-8-7-15(9-13(16)10-17(22)23)21-18(24)20-11-12-3-5-14(19)6-4-12/h3-9H,2,10-11H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNRDMXAEHJVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea

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